1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one
Description
1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one is a synthetic enone derivative featuring a sulfonyl group, a dimethylamino substituent, and dual 4-chlorophenyl rings. Its synthesis involves a multi-step protocol, including sulfonation and condensation reactions, as demonstrated by Kathiravan et al. (2016) .
Properties
IUPAC Name |
(Z)-1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3S/c1-20(2)11-16(17(21)12-3-5-13(18)6-4-12)24(22,23)15-9-7-14(19)8-10-15/h3-11H,1-2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLCZXHWLXUEBY-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=C(C=C1)Cl)\S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Sulfone: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable base, such as sodium hydroxide, to form the sulfone intermediate.
Coupling Reaction: The sulfone intermediate is then coupled with 4-chlorobenzaldehyde in the presence of a catalyst, such as palladium, to form the desired product.
Final Step:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Toluene, dichloromethane, ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and dimethylamino groups play a crucial role in its binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Selected Analogues
Physicochemical Properties
- Solubility: The dimethylamino group likely improves solubility in polar solvents relative to non-amino derivatives (e.g., 4-chlorochalcone) .
- Crystal Packing : Dihedral angles between aromatic rings (e.g., 18.1° in Lei & Bai’s compound) influence solid-state stability and intermolecular interactions .
Key Research Findings
Synthetic Efficiency: Solvent-free methods (e.g., Lei & Bai, 2009) yield high-purity enones but lack the sulfonyl group’s versatility .
Structure-Activity Relationship (SAR): Sulfonyl groups enhance antifungal activity . Dimethylamino substituents improve solubility without compromising reactivity . Nitro or methoxy groups may reduce potency due to steric or electronic effects .
Crystallographic Insights: Disorder in dimethylamino-phenyl orientations (e.g., ) suggests conformational flexibility, which may impact receptor binding .
Biological Activity
1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one, commonly referred to as a sulfonamide-appended chalcone, is a compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, particularly focusing on its anticancer, antibacterial, anti-inflammatory, and enzyme inhibitory activities.
Synthesis and Structural Characteristics
The synthesis of sulfonamide-appended chalcones typically involves the reaction of 4-chlorophenyl isothiocyanate with suitable amines or hydrazines. The resulting compounds often exhibit a planar structure that facilitates interactions with biological targets. For instance, the presence of the α,β-unsaturated ketone system in chalcones is crucial for their activity against various cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that sulfonamide-appended chalcones exhibit significant cytotoxic effects against various cancer cell lines. The MTT assay results indicated that these compounds can inhibit cell proliferation effectively. For example, one study reported IC50 values ranging from 2.1 to 7.9 mg/mL against human glioblastoma (SF-295) and prostate cancer (PC-3) cell lines, with some derivatives showing even lower IC50 values than standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity of Selected Chalcone Derivatives
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 13a | HCT-116 | 2.4 |
| 13b | SF-295 | 7.5 |
| 13c | PC-3 | 5.0 |
| Reference | Doxorubicin | 3.3 |
Antibacterial Activity
The antibacterial potential of this compound has also been evaluated against several bacterial strains. Studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while other strains exhibited weaker susceptibility . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Anti-inflammatory Activity
In addition to its anticancer properties, sulfonamide-appended chalcones have demonstrated anti-inflammatory effects. These compounds inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The presence of the sulfonamide group enhances the binding affinity to COX-2, leading to increased inhibition compared to parent chalcone structures .
Enzyme Inhibition
The compound also shows promise as an inhibitor of various enzymes:
- Acetylcholinesterase (AChE) : Some derivatives have been identified as potent AChE inhibitors, which is significant for treating neurodegenerative diseases.
- Urease : Strong inhibitory activity against urease has been observed, suggesting potential applications in treating infections caused by urease-producing bacteria .
Case Studies
A notable case study involved the evaluation of a series of synthesized derivatives that included the target compound. The results indicated that modifications in the chemical structure significantly influenced biological activity. For instance, changing substituents on the phenyl rings altered both anticancer and antibacterial efficacy.
Q & A
Q. Basic
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of fine particles.
- Waste disposal: Segregate halogenated waste and consult professional disposal services due to potential environmental persistence .
How does the sulfonyl group influence the compound’s reactivity in nucleophilic additions?
Advanced
The sulfonyl group:
- Activates the α,β-unsaturated system: Stabilizes transition states via resonance, facilitating Michael additions with amines or thiols.
- Directs regioselectivity: Electron-withdrawing effects favor nucleophilic attack at the β-carbon. Computational studies (e.g., NBO analysis) quantify charge distribution to predict reaction pathways .
What experimental design strategies optimize reaction yields for derivatives?
Q. Advanced
- Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 2 factorial design identified ethanol as optimal for Claisen-Schmidt condensation (yield >75%) .
- Kinetic studies: Monitor reactions via HPLC or in situ IR to identify rate-limiting steps (e.g., enolization in condensation) .
How are antimicrobial activities of this compound evaluated in vitro?
Q. Advanced
- Broth microdilution assays: Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For analogs, MICs ranged from 8–32 µg/mL, with efficacy linked to sulfonyl group hydrophobicity .
- Time-kill kinetics: Assess bactericidal effects over 24 hours, revealing concentration-dependent activity .
What role does the dimethylamino group play in solubility and bioavailability?
Q. Advanced
- Solubility: The tertiary amine enhances water solubility via protonation at physiological pH. LogP values (~2.5) indicate moderate lipophilicity .
- Bioavailability: Molecular dynamics simulations predict membrane permeability through lipid bilayer interactions .
How can synthetic byproducts be characterized and minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
